1-(2-(((1H-Pyrazol-5-yl)methyl)amino)-2-oxoethyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(2-(((1H-Pyrazol-5-yl)methyl)amino)-2-oxoethyl)-1H-pyrazole-3-carboxylic acid is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(((1H-Pyrazol-5-yl)methyl)amino)-2-oxoethyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of pyrazole derivatives with appropriate reagents under controlled conditions. One common method involves the nucleophilic substitution and cyclization of starting materials such as 3-oxy-dithiomethyl butyrate, piperazine, and phenylhydrazine under acid catalysis . The reaction conditions often include the use of polar aprotic solvents and specific catalysts to achieve high yields and purity.
Industrial Production Methods
For large-scale industrial production, the process is optimized to ensure safety, cost-effectiveness, and scalability. The use of non-toxic and inexpensive reagents, along with simplified reaction steps, makes the method suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1-(2-(((1H-Pyrazol-5-yl)methyl)amino)-2-oxoethyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(2-(((1H-Pyrazol-5-yl)methyl)amino)-2-oxoethyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-(2-(((1H-Pyrazol-5-yl)methyl)amino)-2-oxoethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in various biological processes, leading to its observed effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- (1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol
- (1-Methyl-1H-pyrazol-5-yl)(2-pyridinyl)methanol
- 1-Methyl-3-phenyl-1H-pyrazol-5-ylsulfamic acid
Uniqueness
1-(2-(((1H-Pyrazol-5-yl)methyl)amino)-2-oxoethyl)-1H-pyrazole-3-carboxylic acid is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. This versatility makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H11N5O3 |
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Molecular Weight |
249.23 g/mol |
IUPAC Name |
1-[2-oxo-2-(1H-pyrazol-5-ylmethylamino)ethyl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H11N5O3/c16-9(11-5-7-1-3-12-13-7)6-15-4-2-8(14-15)10(17)18/h1-4H,5-6H2,(H,11,16)(H,12,13)(H,17,18) |
InChI Key |
NNVSQTFGBAENJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1C(=O)O)CC(=O)NCC2=CC=NN2 |
Origin of Product |
United States |
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